Boc-Lys-PEG8-N-bis(D-glucose)

Description

BenchChem offers high-quality Boc-Lys-PEG8-N-bis(D-glucose) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Lys-PEG8-N-bis(D-glucose) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C42H83N3O23 |

|---|---|

Poids moléculaire |

998.1 g/mol |

Nom IUPAC |

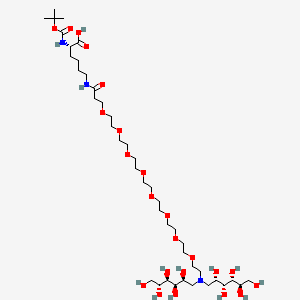

(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C42H83N3O23/c1-42(2,3)68-41(59)44-30(40(57)58)6-4-5-8-43-35(52)7-10-60-12-14-62-16-18-64-20-22-66-24-25-67-23-21-65-19-17-63-15-13-61-11-9-45(26-31(48)36(53)38(55)33(50)28-46)27-32(49)37(54)39(56)34(51)29-47/h30-34,36-39,46-51,53-56H,4-29H2,1-3H3,(H,43,52)(H,44,59)(H,57,58)/t30-,31-,32-,33+,34+,36+,37+,38+,39+/m0/s1 |

Clé InChI |

BQBXNGQKGVUVCP-KWZNFLCOSA-N |

SMILES isomérique |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |

SMILES canonique |

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(CC(C(C(C(CO)O)O)O)O)CC(C(C(C(CO)O)O)O)O)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Lys-PEG8-N-bis(D-glucose): A Key Component in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-Lys-PEG8-N-bis(D-glucose), a specialized chemical entity pivotal in the field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Chemical Identity and Properties

Boc-Lys-PEG8-N-bis(D-glucose) is a heterobifunctional linker molecule. Its structure integrates a Boc-protected lysine (B10760008) residue, an eight-unit polyethylene (B3416737) glycol (PEG) spacer, and two D-glucose moieties. This unique combination of components imparts desirable physicochemical properties for its application in bioconjugation.

Chemical Structure

The chemical structure consists of a lysine amino acid where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group. The epsilon-amino group of the lysine is connected to a discrete polyethylene glycol chain of eight ethylene (B1197577) oxide units. This PEG chain is further terminated with a nitrogen atom to which two D-glucose molecules are attached.

Physicochemical and Biological Properties

The integration of a hydrophilic PEG chain and two glucose molecules significantly enhances the aqueous solubility of this linker. This is a critical attribute for linkers used in ADCs, as it can help mitigate aggregation of the final conjugate, which often involves hydrophobic cytotoxic payloads. The glucose moieties may also play a role in modulating the pharmacokinetic profile and potentially contribute to the cellular uptake of the ADC.

Table 1: Chemical and Physical Data of Boc-Lys-PEG8-N-bis(D-glucose)

| Property | Value | Source |

| CAS Number | 2892350-30-8 | [1][2][3][4][5] |

| Molecular Formula | C42H83N3O23 | [2] |

| Molecular Weight | 998.11 g/mol | [1][2] |

| Appearance | White to off-white solid | Generic Material Property |

| Solubility | Soluble in water and other polar organic solvents like DMSO and DMF. | [1] |

| Purity | Typically >95% (as specified by commercial suppliers) | Generic Material Property |

Table 2: Storage and Stability

| Condition | Recommendation | Duration | Source |

| Powder | Store at -20°C | 3 years | [1] |

| In Solvent | Store at -80°C | 1 year | [1] |

Role in Antibody-Drug Conjugates (ADCs)

Boc-Lys-PEG8-N-bis(D-glucose) serves as a critical linker in the construction of ADCs.[1][6] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen.

The linker's primary functions in an ADC are:

-

Connecting the Antibody and the Drug: It provides a stable covalent bond between the antibody and the cytotoxic payload.

-

Influencing Pharmacokinetics: The PEG component can increase the half-life of the ADC in circulation by creating a hydrophilic shield, which reduces renal clearance and proteolytic degradation.[7][8][9][10]

-

Enhancing Solubility: The hydrophilic nature of the PEG and glucose moieties improves the overall solubility of the ADC, which is particularly important when conjugating hydrophobic drugs.[7][9][11]

-

Modulating Potency and Safety: The design of the linker can affect the stability of the ADC in circulation and the efficiency of drug release at the target site, thereby influencing both its efficacy and toxicity profile.

General Mechanism of Action for an ADC Employing this Linker

The following diagram illustrates the general mechanism of action for an ADC that could be synthesized using Boc-Lys-PEG8-N-bis(D-glucose).

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and application of Boc-Lys-PEG8-N-bis(D-glucose) are often proprietary and found within patent literature such as WO2023280227A2, a general, illustrative protocol for its use in ADC preparation is provided below.[6] Researchers should adapt this protocol based on the specific antibody, payload, and desired drug-to-antibody ratio (DAR).

Illustrative Protocol for ADC Synthesis

This hypothetical protocol describes the steps for conjugating a cytotoxic payload to an antibody using a linker derived from Boc-Lys-PEG8-N-bis(D-glucose). This protocol assumes the Boc group is removed and the primary amine is functionalized with a reactive group for antibody conjugation (e.g., an NHS ester for reaction with lysine residues or a maleimide (B117702) for reaction with cysteine residues).

Caption: A generalized workflow for the synthesis of an ADC.

Methodology:

-

Linker-Payload Synthesis:

-

Deprotection: The Boc protecting group on the lysine of Boc-Lys-PEG8-N-bis(D-glucose) is removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)).

-

Payload Activation: The cytotoxic drug, if it contains a carboxylic acid, is activated using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

-

Conjugation: The deprotected linker is reacted with the activated payload to form the linker-payload conjugate.

-

-

Antibody Preparation (for cysteine conjugation):

-

The interchain disulfide bonds of the monoclonal antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The extent of reduction is controlled to achieve the desired DAR.

-

-

Conjugation to Antibody:

-

The linker-payload construct (assuming it has been functionalized with a maleimide group) is then added to the reduced antibody solution. The maleimide groups react specifically with the free thiol groups on the antibody to form a stable thioether bond.

-

-

Purification and Characterization:

-

The resulting ADC is purified to remove unconjugated linker-payload and unreacted antibody, typically using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

The purified ADC is then characterized to determine the drug-to-antibody ratio, aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry (MS).

-

Conclusion

Boc-Lys-PEG8-N-bis(D-glucose) is a sophisticated and valuable tool in the design and synthesis of next-generation antibody-drug conjugates. Its well-defined structure, incorporating elements to enhance solubility and potentially improve pharmacokinetic properties, makes it an attractive choice for researchers in the field of targeted cancer therapy. The methodologies for its incorporation into ADCs, while requiring careful optimization, are based on established bioconjugation principles. Further research into the in vivo behavior of ADCs containing this specific linker will continue to elucidate its full potential in clinical applications.

References

- 1. targetmol.cn [targetmol.cn]

- 2. 2892350-30-8|Boc-Lys-PEG8-N-bis(D-glucose)|BLD Pharm [bldpharm.com]

- 3. Boc-Lys-PEG8-N-bis(D-glucose) - CAS:2892350-30-8 - 阿镁生物 [amaybio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Boc-Lys-PEG8-N-bis(D-glucose) - CAS:2892350-30-8 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 6. medchemexpress.com [medchemexpress.com]

- 7. labinsights.nl [labinsights.nl]

- 8. mdpi.com [mdpi.com]

- 9. adcreview.com [adcreview.com]

- 10. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 11. Sugar PEG β-Glucuronide Linker, Glucose PEG, Galactose PEG Reagents | AxisPharm [axispharm.com]

Synthesis and Characterization of Boc-Lys-PEG8-N-bis(D-glucose): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Boc-Lys-PEG8-N-bis(D-glucose), a heterobifunctional linker molecule of significant interest in the field of bioconjugation and drug delivery, particularly in the construction of antibody-drug conjugates (ADCs).[1][] The molecule incorporates a Boc-protected lysine (B10760008) for further peptide synthesis or conjugation, a polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility and reduce immunogenicity, and two glucose moieties for potential targeting of glucose transporters which are often overexpressed in cancer cells.[3]

Synthesis of Boc-Lys-PEG8-N-bis(D-glucose)

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for Boc-Lys-PEG8-N-bis(D-glucose).

Experimental Protocol: Synthesis

Step 1: Synthesis of Boc-Lys-PEG8-COOH

-

Materials: Boc-Lys-OH, NH2-PEG8-COOH, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), Dimethylformamide (DMF), Diethyl ether.

-

Procedure:

-

Dissolve Boc-Lys-OH (1.1 equivalents) and NHS (1.1 equivalents) in anhydrous DMF.

-

Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve NH2-PEG8-COOH (1.0 equivalent) in anhydrous DMF.

-

Add the activated Boc-Lys-OH solution dropwise to the NH2-PEG8-COOH solution.

-

Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Step 2: Synthesis of Boc-Lys-PEG8-N-bis(D-glucose)

-

Materials: Boc-Lys-PEG8-COOH, D-Glucosamine hydrochloride, Sodium cyanoborohydride (NaBH3CN), Phosphate buffered saline (PBS, pH 7.4).

-

Procedure:

-

Dissolve Boc-Lys-PEG8-COOH (1.0 equivalent) and D-Glucosamine hydrochloride (2.5 equivalents) in PBS (pH 7.4).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium cyanoborohydride (3.0 equivalents) portion-wise over 30 minutes.

-

Continue stirring the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction by High-Performance Liquid Chromatography (HPLC).[4]

-

Upon completion, purify the final product by preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain Boc-Lys-PEG8-N-bis(D-glucose) as a white solid.

-

Characterization of Boc-Lys-PEG8-N-bis(D-glucose)

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized molecule. A combination of chromatographic and spectroscopic techniques is employed.

Data Presentation

| Analytical Technique | Parameter | Expected Result |

| HPLC | Purity | >95% |

| Retention Time | Varies with column and method | |

| LC-MS | Molecular Weight | Calculated [M+H]⁺: Expected value |

| ¹H NMR | Chemical Shifts (δ) | Peaks corresponding to Boc, Lys, PEG, and Glucose protons |

| ¹³C NMR | Chemical Shifts (δ) | Peaks corresponding to Boc, Lys, PEG, and Glucose carbons |

| FTIR | Wavenumber (cm⁻¹) | Characteristic peaks for amide, ether, and hydroxyl groups |

Experimental Protocols: Characterization

High-Performance Liquid Chromatography (HPLC)

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.[4]

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC System: As described for HPLC.

-

Mass Spectrometer: Electrospray ionization mass spectrometry (ESI-MS).[]

-

Ionization Mode: Positive.

-

Data Acquisition: Scan for the expected mass-to-charge ratio ([M+H]⁺) of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: Bruker Avance 400 MHz or equivalent.

-

Solvent: Deuterated water (D₂O) or Deuterated methanol (B129727) (CD₃OD).

-

¹H NMR: Acquire spectra to observe the characteristic proton signals for the Boc group (singlet around 1.4 ppm), lysine backbone and side chain protons, the repeating ethylene (B1197577) glycol units of PEG8 (multiplet around 3.6 ppm), and the anomeric and other sugar protons of the glucose moieties.

-

¹³C NMR: Acquire spectra to confirm the presence of all carbon atoms in the molecule, including the carbonyl carbons of the Boc and amide groups, the carbons of the lysine and PEG backbone, and the carbons of the glucose rings.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrument: PerkinElmer Spectrum Two or equivalent.

-

Sample Preparation: KBr pellet or thin film.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

-

Expected Peaks: Broad O-H stretch (from glucose hydroxyls and any residual water), N-H stretch (amides), C-H stretches (alkanes), C=O stretch (amide and carbamate), and C-O-C stretch (PEG ether linkages).

Workflow and Logical Relationships

The overall process from synthesis to characterization follows a logical progression to ensure the final product meets the required quality standards for research and drug development applications.

Caption: Workflow from synthesis to a qualified final product.

This technical guide provides a foundational understanding of the synthesis and characterization of Boc-Lys-PEG8-N-bis(D-glucose). The provided protocols are based on established chemical principles and may require optimization for specific laboratory conditions and reagent batches. Rigorous analytical characterization is paramount to ensure the quality and suitability of this linker for its intended applications in drug development and research.

References

An In-Depth Technical Guide to the Mechanism of Action of Boc-Lys-PEG8-N-bis(D-glucose) as a Linker

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted therapeutics is continually evolving, with antibody-drug conjugates (ADCs) representing a significant advancement in precision medicine. The efficacy of an ADC is critically dependent on the synergy between its three core components: the monoclonal antibody, the cytotoxic payload, and the linker. This technical guide provides a comprehensive overview of the mechanism of action of a specific linker, Boc-Lys-PEG8-N-bis(D-glucose). This linker is designed for targeted drug delivery, leveraging the metabolic reprogramming of cancer cells. We will delve into its constituent parts, its proposed mechanism of targeting and internalization, and provide a framework for its synthesis and evaluation.

Introduction: The Critical Role of Linkers in ADC Design

An ideal linker in an ADC must maintain a stable connection between the antibody and the payload in systemic circulation to minimize off-target toxicity. Upon reaching the target cell, it must facilitate the efficient release of the active drug. The design of the linker can also impart desirable physicochemical properties to the ADC, such as increased solubility and improved pharmacokinetics. The Boc-Lys-PEG8-N-bis(D-glucose) linker is a sophisticated construct, incorporating elements for payload attachment, solubility enhancement, and a novel targeting moiety.

Deconstructing the Boc-Lys-PEG8-N-bis(D-glucose) Linker

The functionality of this linker can be understood by examining its three key components:

-

Boc-Lys (Boc-protected Lysine): The lysine (B10760008) residue provides a reactive amine group for the stable conjugation of a cytotoxic payload. The tert-butyloxycarbonyl (Boc) protecting group is a standard feature in chemical synthesis, allowing for controlled, stepwise assembly of the drug-linker conjugate. It is removed in the final steps to enable payload attachment.

-

PEG8 (Octaethylene Glycol): The PEG8 spacer is a hydrophilic and flexible chain composed of eight ethylene (B1197577) glycol units. The inclusion of a PEG spacer in ADC linkers is a well-established strategy to:

-

Enhance Hydrophilicity: This improves the solubility of the often hydrophobic payload and the overall ADC, preventing aggregation.

-

Improve Pharmacokinetics: The PEG chain can shield the ADC from proteolysis and reduce immunogenicity, prolonging its circulation half-life.

-

Provide Spatial Separation: The spacer physically separates the bulky antibody from the payload, which can reduce steric hindrance and allow both components to function optimally.

-

-

N-bis(D-glucose): This is the targeting moiety of the linker. The presence of two D-glucose molecules is a strategic design element to exploit the "Warburg effect," a metabolic characteristic of many cancer cells.

Mechanism of Action: Targeting the Warburg Effect

A hallmark of many cancer cells is their increased reliance on glycolysis for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. This heightened glycolytic rate necessitates a significant upregulation of glucose transporters on the cell surface to import sufficient glucose from the bloodstream. Glucose Transporter 1 (GLUT1) is a primary transporter that is frequently overexpressed in a wide range of cancers.

The bis(D-glucose) moiety of the linker is designed to mimic natural glucose and act as a ligand for GLUT1. This "Trojan horse" strategy allows the ADC to selectively bind to cancer cells that overexpress GLUT1.

Signaling and Internalization Pathway

Upon binding of the bis(D-glucose) moiety to the GLUT1 transporter, the entire ADC-antigen complex is internalized by the cell through a process of receptor-mediated endocytosis. The internalized ADC is then trafficked through the endosomal-lysosomal pathway.

Caption: GLUT1-mediated internalization pathway of a bis(D-glucose) conjugated ADC.

Within the acidic environment of the lysosome, the linker is designed to be cleaved, releasing the potent cytotoxic payload. The released drug can then exert its cell-killing effect, for instance, by interfering with DNA replication or microtubule dynamics.

Quantitative Data

While specific quantitative data for the Boc-Lys-PEG8-N-bis(D-glucose) linker is not extensively available in the public domain, we can infer its performance based on the known properties of its components. The following table summarizes relevant data for glucose-GLUT1 interactions, which serves as a proxy for the targeting moiety's performance.

| Parameter | Description | Representative Value | Source |

| Kd (Glucose-GLUT1) | Dissociation constant for D-glucose binding to GLUT1. A lower Kd indicates higher affinity. | 16 ± 3 mM | [1] |

| ADC IC50 | The half-maximal inhibitory concentration of an ADC, indicating its potency in killing cancer cells. | Typically in the low nM range for effective ADCs. | [2] |

| PEG8 Spacer Length | The approximate length of the PEG8 spacer arm. | ~29.8 Å | [3] |

Experimental Protocols

The development and evaluation of an ADC utilizing the Boc-Lys-PEG8-N-bis(D-glucose) linker involves a series of well-defined experimental procedures.

Synthesis of Boc-Lys-PEG8-N-bis(D-glucose) Linker

A plausible synthetic route would involve a multi-step process. The following is a generalized protocol based on standard bioconjugation chemistry.

Caption: A generalized workflow for the synthesis of the Boc-Lys-PEG8-N-bis(D-glucose) linker.

Protocol:

-

Activation of Carboxyl Groups: The carboxylic acid groups on the D-glucose derivative and the PEG8 spacer are activated using standard coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

Amide Bond Formation: The activated carboxyl groups are reacted with the corresponding amine groups on the lysine and PEG8 components to form stable amide bonds.

-

Boc Protection and Deprotection: The Boc protecting group on the lysine's alpha-amine is maintained throughout the synthesis and can be removed under acidic conditions (e.g., with trifluoroacetic acid) to allow for payload conjugation. The Fmoc protecting group on the lysine's side-chain amine is removed to allow for the attachment of the PEGylated glucose moiety.

-

Purification: The final linker product is purified using techniques such as high-performance liquid chromatography (HPLC).

Conjugation to Antibody and Payload

The purified linker is first reacted with the payload and then conjugated to the antibody.

Caption: Workflow for the synthesis of an ADC using the Boc-Lys-PEG8-N-bis(D-glucose) linker.

In Vitro Cytotoxicity Assay

The potency of the final ADC is assessed using an in vitro cytotoxicity assay, such as the MTT assay.[4][5][6]

Protocol:

-

Cell Seeding: Plate GLUT1-overexpressing cancer cells in a 96-well plate and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC for a period of 72-96 hours. Include a non-targeting ADC as a negative control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.

Cellular Internalization Assay

To confirm that the ADC is internalized via GLUT1, a fluorescence-based assay can be employed.

Protocol:

-

ADC Labeling: Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo Red) that fluoresces in the acidic environment of the endosomes and lysosomes.

-

Cell Treatment: Treat GLUT1-positive cells with the fluorescently labeled ADC.

-

Fluorescence Microscopy: Visualize the internalization and trafficking of the ADC using confocal microscopy.

-

Flow Cytometry: Quantify the cellular uptake of the ADC over time using flow cytometry.

Conclusion and Future Directions

The Boc-Lys-PEG8-N-bis(D-glucose) linker represents a sophisticated approach to ADC design, capitalizing on the unique metabolic properties of cancer cells. The bis(D-glucose) moiety offers a promising strategy for targeting GLUT1-overexpressing tumors, potentially leading to enhanced efficacy and a wider therapeutic window. The inclusion of a PEG8 spacer further refines the pharmacokinetic profile of the resulting ADC.

Future research should focus on obtaining precise quantitative data for this specific linker, including its binding affinity to GLUT1 in a competitive setting, its internalization kinetics, and its in vivo efficacy in relevant tumor models. Further optimization of the glucose moiety and the linker chemistry could lead to even more potent and selective next-generation ADCs. This innovative linker design holds significant promise for the continued advancement of targeted cancer therapy.

References

- 1. Glucose affinity for the glucose transporter Glut1 in native or reconstituted lipid bilayers. Temperature-dependence study by biomembrane affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. njbio.com [njbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Sweet Tooth of Tumors: The Role of the Bis(D-glucose) Moiety in Targeted Drug Delivery

An In-depth Technical Guide for Drug Development Professionals

The aberrant metabolism of cancer cells, characterized by an insatiable appetite for glucose, presents a unique therapeutic window. This phenomenon, known as the Warburg effect, leads to the significant overexpression of glucose transporters (GLUTs), particularly GLUT1, on the surface of malignant cells compared to their healthy counterparts.[1][2] This differential expression has become a cornerstone of targeted drug delivery strategies, where therapeutic agents are conjugated to glucose moieties to facilitate their selective uptake by cancer cells.[1][3] This guide delves into the advanced strategy of using a bis(D-glucose) moiety—a dual-sugar tag—to potentially enhance the affinity, uptake, and efficacy of anticancer agents, thereby improving their therapeutic index.

Mechanism of Action: Doubling Down on Glucose Transport

The fundamental principle behind using a bis(D-glucose) moiety is to exploit the high density of GLUT1 transporters on cancer cells.[4][5] GLUT1 is an integral membrane protein that facilitates the transport of glucose across the plasma membrane.[6][7] By attaching two glucose molecules to a drug, the resulting conjugate may exhibit a higher avidity for GLUT1 transporters. This enhanced recognition can lead to more efficient binding and internalization into the cancer cell, effectively concentrating the cytotoxic agent where it is most needed while minimizing exposure to healthy tissues.[3]

The uptake process is mediated by the GLUT1 transporter, which recognizes the glucose units of the conjugate. Following binding, the transporter undergoes a conformational change, internalizing the entire drug conjugate. Once inside the cell, the linker connecting the drug to the bis(D-glucose) moiety is designed to be cleaved by the intracellular environment (e.g., through enzymatic action or pH changes), releasing the active drug to exert its cytotoxic effect.

Synthesis and Characterization of Bis(D-glucose) Conjugates

The synthesis of a bis(D-glucose) drug conjugate is a multi-step process that requires careful chemical strategy to ensure the final product's stability, solubility, and biological activity. A general workflow involves the protection of hydroxyl groups on the glucose molecules, attachment to a linker, conjugation with the drug, and final deprotection.

New diazirine-based bis-glucose derivatives have been synthesized for tagging glucose transporters, highlighting a key methodology.[8][9] These often involve a central skeleton compound that allows for the introduction of various tags, such as biotin (B1667282) for labeling studies.[8][9][10] Another approach involves synthesizing novel chiral D-glucose derived bis-imidazoles from methyl alpha-D-glucoside through a sequence of protection, bis-bromination, N-alkylation, and deprotection steps.[11]

Quantitative Data and Efficacy

The conjugation of drug molecules with sugar moieties has been shown to improve pharmacokinetic parameters, such as aqueous solubility, and reduce adverse effects.[3] The addition of a second glucose unit aims to further enhance these properties and, most importantly, increase cytotoxic potency against cancer cells.

A study on paclitaxel (B517696) conjugates demonstrated that both a single glycosylated (GluSA-PTX) and a double glycosylated paclitaxel (bis-GluSA-PTX) showed effective cytotoxicity against breast cancer cells and significantly improved water solubility compared to the parent drug.[3] This improved solubility is critical as it can eliminate the need for toxic surfactants like Cremophor EL, which is used in current paclitaxel formulations.[3]

| Compound | Drug | Cancer Cell Line | IC50 (nM) | Fold Improvement vs. Aglycone | Reference |

| Paclitaxel | Paclitaxel | B16 Murine Melanoma | - | - | [12] in[1] |

| Docetaxel-Glucose | Docetaxel | B16 Murine Melanoma | - | 3 to 18-fold | [12] in[1] |

| 6-D-glucose-chlorambucil | Chlorambucil | Human Erythrocytes (GLUT1) | - | 150-fold higher inhibition of glucose entry than D-glucose | in[1] |

| bis-GluSA-PTX | Paclitaxel | Breast Cancer Cells | Data not specified | Effective Cytotoxicity | in[3] |

Note: Specific IC50 values for bis(D-glucose) conjugates are often proprietary or not fully disclosed in initial publications. The table reflects available data on glycoconjugates, highlighting the principle of improved efficacy.

Key Experimental Protocols

A. General Synthesis of a Bis(D-glucose) Paclitaxel Conjugate (bis-GluSA-PTX)

This protocol is a generalized representation based on literature descriptions.

-

Protection: Commercially available D-glucose is treated with an appropriate protecting group (e.g., acetyl groups) to protect the hydroxyl moieties, preventing unwanted side reactions.

-

Linker Attachment: A bifunctional linker, such as succinic acid (SA), is reacted with the protected glucose. One carboxylic acid group of the succinic acid forms an ester bond with a hydroxyl group on the glucose.

-

Activation: The remaining carboxylic acid group on the glucose-linker construct is activated, for example, by converting it into an acyl chloride or using coupling agents like DCC/DMAP.

-

Drug Conjugation: Paclitaxel (PTX) is reacted with two equivalents of the activated glucose-linker construct. The reaction is targeted at the C-2' and C-7 hydroxyl groups of paclitaxel, forming two ester linkages.

-

Deprotection: The protecting groups on the two glucose moieties are removed under mild conditions (e.g., using sodium methoxide (B1231860) in methanol) to yield the final bis-GluSA-PTX conjugate.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). Characterization is performed using NMR spectroscopy and mass spectrometry.

B. In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with serial dilutions of the bis(D-glucose) drug conjugate, the mono-glucose conjugate, the parent drug, and a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration.

C. GLUT1-Mediated Uptake Analysis

-

Competitive Inhibition Assay: To confirm that uptake is GLUT1-mediated, a competitive inhibition experiment is performed. Cancer cells are pre-incubated with a known GLUT1 inhibitor (e.g., phloretin (B1677691) or cytochalasin B) or a high concentration of free D-glucose before adding the fluorescently-tagged bis(D-glucose) conjugate.

-

Uptake Measurement: Cellular uptake of the fluorescent conjugate is measured using flow cytometry or fluorescence microscopy.

-

Analysis: A significant reduction in the uptake of the fluorescent conjugate in the presence of the inhibitor or excess glucose confirms that the internalization process is mediated by the GLUT1 transporter.[4]

Logical Framework for Bis(D-glucose) Drug Design

The rationale for developing bis(D-glucose) drug conjugates is built upon a logical progression that links the unique metabolic phenotype of cancer cells to a targeted therapeutic strategy. The core idea is that doubling the targeting moiety will amplify the therapeutic effect.

Conclusion and Future Perspectives

The use of a bis(D-glucose) moiety represents a promising and rational refinement in the field of targeted drug delivery. By enhancing the recognition and uptake of chemotherapeutics through overexpressed GLUT1 transporters, this strategy has the potential to increase drug efficacy at the tumor site while simultaneously improving solubility and reducing off-target toxicity. While initial studies are encouraging, further research is required to quantify the precise therapeutic advantage of bis- over mono-glycosylation across a range of different drugs and cancer types. Future work should focus on optimizing linker technology for efficient drug release, conducting comprehensive in vivo studies to validate efficacy and safety, and exploring the potential of bis-sugar moieties targeting other overexpressed transporters to broaden the applicability of this innovative therapeutic approach.

References

- 1. Glucose conjugation for the specific targeting and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment resistance analysis reveals GLUT‐1‐mediated glucose uptake as a major target of synthetic rocaglates in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Sugar Molecule with Huge Potential in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GLUT1-mediated selective tumor targeting with fluorine containing platinum(II) glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Glucose Transporter 1 (GLUT1) in Cancer: Molecular Mechanisms and Nanomedicine Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLUT1 - Wikipedia [en.wikipedia.org]

- 7. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of biotinylated bis(D-glucose) derivatives for glucose transporter photoaffinity labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anticancer activity of novel chiral D-glucose derived bis-imidazoles and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Glucose is a key driver for GLUT1-mediated nanoparticles internalization in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of PEG8 Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of a linker molecule is a critical determinant of the ultimate success of a therapeutic or diagnostic agent. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their unique physicochemical properties. This technical guide provides an in-depth exploration of the PEG8 linker, a discrete PEG molecule comprising eight ethylene (B1197577) glycol units. We will delve into its core physicochemical properties, provide detailed experimental protocols for its use, and visualize key workflows and biological pathways where it plays a crucial role.

Core Physicochemical Properties of PEG8 Linkers

The distinct characteristics of the PEG8 linker stem from its well-defined, monodisperse nature, which ensures batch-to-batch consistency and homogeneity in the final bioconjugate—a critical factor for therapeutic applications.

1.1. Structure and Size

A PEG8 linker consists of eight repeating ethylene oxide units. This precise length translates to a defined molecular weight and spacer arm length, offering predictable control over the distance between the conjugated moieties.

Table 1: Quantitative Properties of a Representative Amine-Reactive PEG8 Spacer (NHS Ester)

| Property | Value | Source |

| Chemical Formula (backbone) | C₁₆H₃₄O₉ | |

| Molecular Weight (backbone) | ~370.4 g/mol | |

| Spacer Arm Length | ~29.8 Å | |

| Number of PEG Units | 8 |

Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain (e.g., NHS ester, Maleimide, Azide, Amine).

1.2. Solubility and Hydrophilicity

The repeating ethylene oxide units in the PEG8 linker render it highly hydrophilic and water-soluble.[1][2][3] This property is particularly advantageous when conjugating hydrophobic molecules, as it can significantly improve the overall solubility of the resulting bioconjugate in aqueous environments, a crucial factor for in vivo applications.[1][3]

1.3. Flexibility and Conformational Freedom

The carbon-oxygen single bonds within the PEG backbone allow for a high degree of rotational freedom, imparting significant flexibility to the linker.[2][4] This flexibility can be beneficial in several ways:

-

Reduced Steric Hindrance: It can minimize steric hindrance between the conjugated biomolecule (e.g., an antibody) and its target, thus preserving biological activity.[5]

-

Optimized Spatial Orientation: In applications like PROTACs (Proteolysis Targeting Chimeras), the flexibility of the PEG8 linker allows the two ends of the molecule to adopt an optimal orientation for inducing the desired biological effect.[4]

1.4. Impact on Bioconjugate Stability

The hydrophilic nature of the PEG8 linker creates a hydration shell around the bioconjugate.[2] This can lead to:

-

Increased Stability: The hydration layer can protect the biomolecule from enzymatic degradation and aggregation, thereby enhancing its stability.[5][6]

-

Reduced Immunogenicity: The "stealth" effect of the PEG linker can mask immunogenic epitopes on the surface of the biomolecule, potentially reducing the immune response against the bioconjugate.[5][7][8][9] However, it is important to note that anti-PEG antibodies can exist in some individuals, which may impact the efficacy and safety of PEGylated therapeutics.[7][8]

1.5. Influence on Pharmacokinetics

The inclusion of a PEG8 linker can influence the pharmacokinetic profile of a bioconjugate. While longer PEG chains are generally known to increase the hydrodynamic radius and prolong circulation half-life, a study involving a trastuzumab conjugate with a short PEG8 linker demonstrated faster clearance from the blood while maintaining tumor uptake.[10] This suggests that even shorter PEG linkers can be strategically employed to modulate pharmacokinetic properties for specific applications like immuno-PET imaging, where rapid clearance can lead to higher contrast images.[10]

Experimental Protocols

This section provides detailed methodologies for the conjugation of a PEG8 linker to a protein, its subsequent purification, and characterization.

2.1. Conjugation of a PEG8-NHS Ester to an Antibody

This protocol describes the covalent attachment of an amine-reactive PEG8-NHS ester to the lysine (B10760008) residues of an antibody.

Materials:

-

Antibody solution (in a buffer free of primary amines, e.g., PBS pH 7.2-8.0)

-

PEG8-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in a buffer that does not contain primary amines (e.g., Tris, glycine), as these will compete with the NHS ester reaction. If necessary, perform a buffer exchange into an appropriate buffer like PBS at pH 7.2-8.0.[11]

-

Adjust the antibody concentration to 2-5 mg/mL.

-

-

PEG8-NHS Ester Preparation:

-

Conjugation Reaction:

-

Calculate the required volume of the PEG8-NHS ester stock solution to achieve the desired molar excess (e.g., 10-20 fold molar excess of linker to antibody).

-

Slowly add the calculated volume of the PEG8-NHS ester solution to the antibody solution while gently vortexing or stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[11] The optimal reaction time and temperature may need to be determined empirically.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG8-NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

2.2. Purification of the PEG8-Conjugated Antibody using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, effectively removing unreacted PEG8 linker and other small molecule byproducts.[5]

Materials:

-

SEC column with an appropriate molecular weight cutoff

-

SEC running buffer (e.g., PBS, pH 7.4)

-

HPLC or FPLC system

-

UV detector

Procedure:

-

Column Equilibration:

-

Equilibrate the SEC column with at least two column volumes of the running buffer until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

-

-

Sample Loading:

-

Centrifuge the quenched reaction mixture to remove any precipitates.

-

Inject the supernatant onto the equilibrated SEC column. The injection volume should typically be less than 5% of the total column volume for optimal resolution.

-

-

Elution and Fraction Collection:

-

Elute the sample with the running buffer at a pre-determined flow rate.

-

Monitor the elution profile using the UV detector at 280 nm. The PEGylated antibody will elute as one of the first major peaks, followed by smaller molecules like the unreacted linker and quenching agent.

-

Collect fractions corresponding to the protein peak.

-

-

Pooling and Concentration:

-

Analyze the collected fractions by SDS-PAGE to confirm the presence of the purified conjugate.

-

Pool the fractions containing the purified PEG8-conjugated antibody.

-

If necessary, concentrate the pooled fractions using a suitable method like centrifugal ultrafiltration.

-

2.3. Characterization of the PEG8-Conjugated Antibody

2.3.1. Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) by separating species based on their hydrophobicity.[13] The addition of a PEG8 linker can influence the retention time of the conjugate.

2.3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC, often coupled with mass spectrometry (MS), can be used to assess the purity and integrity of the conjugated antibody, and to separate different conjugated species under denaturing conditions.[14]

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a signaling pathway relevant to the application of PEG8 linkers.

Conclusion

The PEG8 linker offers a compelling combination of well-defined physicochemical properties that are highly advantageous for a wide range of bioconjugation applications. Its hydrophilicity, flexibility, and impact on stability and pharmacokinetics make it a versatile tool for researchers and drug developers. By understanding its core characteristics and employing robust experimental protocols, scientists can effectively leverage the PEG8 linker to create novel bioconjugates with enhanced therapeutic and diagnostic potential. The continued exploration of such precisely engineered linkers will undoubtedly play a pivotal role in the advancement of next-generation biotherapeutics.

References

- 1. In situ PEGylation of CAR T cells alleviates cytokine release syndrome and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. goldbio.com [goldbio.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Boc-Protected Lysine in Advanced Drug Development: A Technical Guide to ADC and PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern bioconjugation and peptide synthesis. Among these, the tert-butyloxycarbonyl (Boc) group, particularly when applied to lysine (B10760008) residues, has emerged as a critical tool in the development of two revolutionary classes of therapeutics: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the function of Boc-protected lysine in the synthesis of these modalities, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

The Role of Boc-Protected Lysine: Enabling Precision and Control

Lysine, with its solvent-accessible primary ε-amino group, is a common target for bioconjugation. However, the high abundance of lysine residues on the surface of antibodies and within peptide linkers can lead to a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can negatively impact the therapeutic index, pharmacokinetics, and overall efficacy of the drug.[1][2]

The Boc protecting group offers a solution to this challenge by temporarily blocking the reactive amino group of lysine. Its key advantage lies in its acid lability; it can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA), that are orthogonal to many other protecting groups used in complex molecule synthesis.[3][4] This orthogonality is the foundation of a strategic approach to synthesis, allowing for:

-

Site-Specific Conjugation in ADCs: By selectively protecting all but one or a few lysine residues, a drug-linker complex can be precisely attached to a specific site on the antibody. This results in a homogeneous ADC with a defined DAR, leading to a more predictable and optimized therapeutic.

-

Stepwise Assembly of PROTAC Linkers: PROTACs are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker to connect them. Boc-protected diamines and other linker building blocks are instrumental in the stepwise, solid-phase synthesis of these complex molecules.[5][6] The Boc group allows for the controlled elongation of the linker and the sequential addition of the two ligands.

Quantitative Data on Boc-Protected Lysine Strategies

The choice of synthetic strategy significantly impacts the yield, purity, and performance of the final product. The following tables summarize key quantitative data related to the use of Boc-protected lysine in peptide synthesis and ADC development.

Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis (SPPS) Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Piperidine (B6355638) in DMF |

| Side-Chain Protection | Benzyl-based | tert-Butyl-based |

| Final Cleavage Reagent | Hydrofluoric Acid (HF) | Trifluoroacetic Acid (TFA) |

| Orthogonality | Partial (both Boc and benzyl (B1604629) groups are acid-labile) | High (base-labile Fmoc vs. acid-labile tBu)[3] |

| Typical Peptide Yield | Good, can be advantageous for difficult sequences | Generally high, often exceeding 99% coupling efficiency[3] |

| Typical Peptide Purity | Can be lower due to repeated acid exposure | Generally high due to milder deprotection conditions[3] |

| Safety | Requires handling of highly corrosive HF | Generally safer, avoids the use of HF[3] |

Table 2: Drug-to-Antibody Ratio (DAR) for Lysine-Conjugated ADCs

| Conjugation Method | Average DAR | DAR Range | Reference |

| Random Lysine Conjugation (Trastuzumab-DM1) | 3.5 | 0-8 | [1] |

| Site-Specific Lysine Conjugation (AJICAP technology) | 1.9 | Homogeneous | [7] |

| Real-time Monitored Lysine Conjugation (pH 7.5, 120 min) | 3.18 | N/A | [8] |

| On-Bead Lysine Conjugation (Trastuzumab-DM1) | 3.9 | Heterogeneous | [1] |

Table 3: Stability Comparison of Random vs. Site-Specific Antibody Conjugates

| Conjugate | Storage Condition | % Intact after 72h | Reference |

| Site-Specifically Labeled (in human serum) | 37 °C | >94% | [9] |

| Randomly Labeled (in human serum) | 37 °C | >94% | [9] |

| Site-Specifically Labeled (in PBS) | 37 °C | Significantly reduced | [9] |

| Randomly Labeled (in PBS) | 37 °C | Significantly reduced | [9] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving Boc-protected lysine.

Boc Deprotection of a Boc-Protected Amine

This protocol describes the removal of the Boc protecting group from an amine, a crucial step in both ADC and PROTAC synthesis.

Materials:

-

Boc-protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add an equal volume of TFA to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.

-

Redissolve the residue in DCM and wash with a saturated solution of NaHCO₃ to neutralize any remaining acid.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Solid-Phase Synthesis of a BRD4-Targeting PROTAC (ARV-825)

This protocol outlines the solid-phase synthesis of the well-known BRD4-targeting PROTAC, ARV-825, utilizing a Boc-protected linker building block.

Materials:

-

Rink Amide resin

-

Boc-NH-PEGx-COOH (Boc-protected PEG linker with a carboxylic acid)

-

OTX015 (BRD4 ligand with a suitable attachment point)

-

Pomalidomide (B1683931) (Cereblon ligand with a suitable attachment point)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (20% in DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling and First Ligand Coupling:

-

Swell the Rink Amide resin in DMF for 1 hour.

-

Activate the carboxylic acid of OTX015 with DIC and HOBt in DMF.

-

Add the activated OTX015 solution to the swollen resin and shake at room temperature for 4 hours.

-

Wash the resin with DMF, DCM, and methanol.

-

-

Linker Coupling:

-

Boc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the resin (if applicable).

-

Wash the resin with DMF.

-

Activate the carboxylic acid of the Boc-NH-PEGx-COOH linker with DIC and HOBt in DMF.

-

Add the activated linker solution to the resin and shake at room temperature for 4 hours.

-

Wash the resin with DMF, DCM, and methanol.

-

-

Second Ligand Coupling:

-

Boc Deprotection: Treat the resin with a 1:1 mixture of TFA and DCM for 30 minutes to remove the Boc group from the linker.

-

Wash the resin with DCM and DMF.

-

Neutralize the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF.

-

Activate the carboxylic acid of pomalidomide with DIC and HOBt in DMF.

-

Add the activated pomalidomide solution to the resin and shake at room temperature for 4 hours.

-

Wash the resin with DMF, DCM, and methanol.

-

-

Cleavage and Purification:

-

Cleave the synthesized PROTAC from the resin using a mixture of TFA, triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5) for 2-3 hours.

-

Precipitate the crude PROTAC in cold diethyl ether.

-

Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final PROTAC.

-

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the complex biological and chemical processes involved in ADC and PROTAC development. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Orthogonal Protection Strategy in Peptide Synthesis

This diagram illustrates the logic of using orthogonal protecting groups, such as Boc and Fmoc, in solid-phase peptide synthesis.

Caption: Workflow of solid-phase peptide synthesis using an orthogonal protection strategy.

ADC Internalization and Payload Delivery

This diagram illustrates the mechanism of action of an ADC, from binding to a cancer cell to the release of its cytotoxic payload.

Caption: Mechanism of action of an Antibody-Drug Conjugate (ADC).

PROTAC-Mediated Protein Degradation

This diagram illustrates how a PROTAC molecule induces the degradation of a target protein by hijacking the ubiquitin-proteasome system.

References

- 1. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution [mdpi.com]

- 2. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. storage.imrpress.com [storage.imrpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Stability of Boc-Lys-PEG8-N-bis(D-glucose) Linker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the in vitro stability of the Boc-Lys-PEG8-N-bis(D-glucose) linker, a novel hydrophilic linker utilized in the development of advanced antibody-drug conjugates (ADCs). While specific quantitative stability data for this particular linker is not yet extensively published, this document outlines the foundational knowledge, expected stability profile based on its structural components, and detailed experimental protocols for its evaluation.

Introduction to the Boc-Lys-PEG8-N-bis(D-glucose) Linker

The Boc-Lys-PEG8-N-bis(D-glucose) linker is a sophisticated chemical entity designed to connect a therapeutic payload to a monoclonal antibody. Its structure is notable for several key features that are hypothesized to enhance the performance of the resulting ADC:

-

Boc-Protected Lysine (B10760008): The tert-butyloxycarbonyl (Boc) protecting group on the lysine residue offers a stable handle for conjugation chemistry, which is selectively removable under acidic conditions. This moiety is generally stable under physiological and basic conditions.

-

PEG8 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) oxide units, is included to increase the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and potentially prolong circulation half-life by creating a protective hydration shell.[1][2]

-

N-bis(D-glucose) Moiety: The dual D-glucose units significantly enhance the linker's polarity and are expected to contribute to favorable pharmacokinetic properties. Glycosylation is a known strategy to improve protein and peptide stability against proteolytic degradation.[1][3]

The overall design suggests a linker that is stable in systemic circulation (neutral pH) but may be susceptible to cleavage under specific intracellular conditions, such as the acidic environment of lysosomes or enzymatic action, although it is not designed as a conventionally "cleavable" linker.

Predicted Stability Profile

The in vitro stability of the linker is critical for an ADC's therapeutic index, ensuring the cytotoxic payload remains attached to the antibody in circulation to prevent off-target toxicity.[][5] Based on its constituent parts, the Boc-Lys-PEG8-N-bis(D-glucose) linker is predicted to exhibit the following stability characteristics:

-

High Stability in Plasma: The covalent bonds (amides, ethers) that form the linker's backbone are inherently stable. The hydrophilic PEG and glucose components are expected to shield the linker from non-specific enzymatic degradation in the bloodstream.[1]

-

pH Sensitivity: The primary point of hydrolytic instability is the Boc protecting group, which is designed to be labile under acidic conditions (pH < 4). At physiological pH (7.4), this carbamate (B1207046) linkage is expected to be highly stable.

-

Enzymatic Stability: While the peptide bond within the lysine residue could be a target for proteases, and the glycosidic linkages for glycosidases, the overall structure is not designed for specific enzymatic cleavage. Linkers containing specific dipeptide sequences like Val-Cit are known to be cleaved by lysosomal enzymes like Cathepsin B, but the single lysine in this linker is not a canonical protease recognition site in this context.[5][6] Glycosylation can further sterically hinder access for proteases.[1]

Quantitative Data Summary (Hypothetical & Comparative)

Direct quantitative stability data for the Boc-Lys-PEG8-N-bis(D-glucose) linker is not publicly available. The following tables are presented as a template for data presentation and include comparative data from other linker technologies to provide context for expected performance. Researchers should generate specific data for the target linker using the protocols outlined in Section 4.0.

Table 1: Comparative Stability of ADC Linkers in Human Plasma at 37°C

| Linker Type | Key Structural Feature | Incubation Time (days) | Stability (% Intact ADC Remaining) | Reference |

| Boc-Lys-PEG8-N-bis(D-glucose) | Glycosylated PEG | 7 | >95% (Expected) | (Hypothetical) |

| Val-Cit-PABC | Dipeptide (Enzyme-cleavable) | 7 | >90% | [7] |

| Hydrazone | Acid-cleavable | 4 | ~60% | [5] |

| SMCC | Thioether (Non-cleavable) | 7 | >95% | [5] |

| OHPAS (Aryl Sulfate) | Aryl Sulfate | 7 | Stable | [8] |

Table 2: Expected Stability Profile under Various In Vitro Conditions

| Condition | Matrix | Expected Outcome for Boc-Lys-PEG8-N-bis(D-glucose) Linker | Rationale |

| Physiological pH | Phosphate-Buffered Saline (PBS), pH 7.4 | Highly Stable | Amide and ether bonds are stable; Boc group is stable at neutral pH. |

| Acidic pH | Citrate Buffer, pH 5.0 | Potential slow hydrolysis of Boc group | Boc group is acid-labile, mimicking the lysosomal environment. |

| Human Plasma | Pooled Human Plasma, 37°C | Highly Stable | PEG and glycosylation provide steric shielding against plasma proteases. |

| Lysosomal Enzymes | Lysosomal Homogenate, pH 5.0, 37°C | Stable to Moderate Degradation | Potential for slow degradation by non-specific proteases and glycosidases. |

Detailed Experimental Protocols

To definitively determine the in vitro stability, the following detailed protocols are recommended.

Plasma Stability Assay

This assay assesses the stability of the ADC linker in the circulatory system to predict premature payload release.[9][10]

Objective: To quantify the degradation of the ADC and the release of free payload over time in human plasma.

Materials:

-

ADC conjugated with Boc-Lys-PEG8-N-bis(D-glucose) linker

-

Pooled human plasma (or other species as required)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Immunoaffinity capture beads (e.g., Protein A or G magnetic beads)

-

LC-MS grade water, acetonitrile (B52724), and formic acid

-

Internal standard for payload quantification

Procedure:

-

Incubation: Spike the ADC into pre-warmed human plasma to a final concentration of 100 µg/mL. Prepare a parallel control sample in PBS pH 7.4.

-

Time Points: Incubate samples at 37°C. Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Immediately store aliquots at -80°C until analysis.

-

ADC Capture: For each time point, isolate the ADC from the plasma matrix using Protein A/G magnetic beads according to the manufacturer's protocol. This separates the intact ADC from released payload.

-

Analysis of Intact ADC (DAR Analysis):

-

Elute the captured ADC from the beads.

-

Analyze the intact or reduced (using a reducing agent like DTT) ADC by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Determine the average drug-to-antibody ratio (DAR) at each time point. A stable linker will show no significant decrease in DAR over the incubation period.[11][12]

-

-

Analysis of Released Payload:

-

Take the supernatant from the immunoaffinity capture step (Step 3).

-

Perform a protein precipitation step (e.g., with 3 volumes of cold acetonitrile containing an internal standard).

-

Centrifuge to pellet the precipitated plasma proteins.

-

Analyze the resulting supernatant by LC-MS/MS to quantify the concentration of released payload.

-

Lysosomal Stability Assay

This assay simulates the intracellular environment of the lysosome, where ADCs are typically trafficked and processed.[13][14]

Objective: To evaluate the linker's susceptibility to cleavage by lysosomal enzymes in an acidic environment.

Materials:

-

ADC conjugated with Boc-Lys-PEG8-N-bis(D-glucose) linker

-

Commercially available human liver lysosomal homogenate or S9 fractions

-

Lysosome incubation buffer (e.g., 50 mM sodium citrate, pH 5.0)

-

LC-MS grade reagents as listed above

Procedure:

-

Incubation: Dilute the ADC and the lysosomal homogenate in the pre-warmed incubation buffer (pH 5.0). A typical protein concentration for the homogenate is 0.5-1.0 mg/mL.

-

Time Points: Incubate the mixture at 37°C. Collect aliquots at various time points (e.g., 0, 1, 4, 8, and 24 hours).

-

Reaction Quenching: Stop the enzymatic reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge at high speed to pellet proteins and debris.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of payload released from the ADC over time.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key experimental workflows and logical relationships described in this guide.

Conclusion

The Boc-Lys-PEG8-N-bis(D-glucose) linker represents a modern approach to ADC design, prioritizing hydrophilicity and stability. While direct stability data is pending public disclosure, a thorough understanding of its chemical components allows for a strong prediction of high stability in systemic circulation. The experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the in vitro stability profile of ADCs utilizing this linker, ensuring the generation of reliable data to guide preclinical development and candidate selection. Rigorous application of these plasma and lysosomal stability assays is essential to validate the performance of this promising new linker technology.

References

- 1. The Mechanistic Impact of N-Glycosylation on Stability, Pharmacokinetics, and Immunogenicity of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. N-glycosylation is crucial for trafficking and stability of SLC3A2 (CD98) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adcreview.com [adcreview.com]

- 6. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 13. LC/MS Methods for Studying Lysosomal ADC Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. bioivt.com [bioivt.com]

An In-depth Technical Guide to the Solubility and Hydrophilicity of Glucose-Conjugated PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of glucose-conjugated Poly(ethylene glycol) (PEG) linkers, focusing on their solubility and hydrophilicity. These characteristics are critical for their application in drug delivery, bioconjugation, and the development of targeted therapeutics. This document details experimental methodologies, presents quantitative data, and visualizes key biological and experimental processes.

Introduction: The Role of Glucose-Conjugated PEG Linkers in Drug Development

Glucose-conjugated PEG linkers are versatile molecular tools that combine the unique properties of polyethylene (B3416737) glycol (PEG) and glucose to enhance the therapeutic potential of various molecules. PEGylation, the process of attaching PEG chains to a molecule, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[1][2][3] Key advantages of PEGylation include:

-

Improved Solubility: The hydrophilic nature of the repeating ethylene (B1197577) glycol units significantly enhances the aqueous solubility of hydrophobic drugs and biomolecules.[2][4][5][6]

-

Enhanced Stability: The PEG chain forms a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and reducing immunogenicity.[1][4][6]

-

Prolonged Circulation: The increased hydrodynamic radius of PEGylated molecules reduces renal clearance, leading to a longer circulation half-life in the bloodstream.[1][4][7]

The addition of a glucose moiety to the PEG linker introduces a targeted drug delivery dimension. Cancer cells, for instance, often overexpress glucose transporters (GLUTs), particularly GLUT1, to meet their high metabolic demands.[5][8][] By functionalizing a therapeutic agent with a glucose-conjugated PEG linker, it is possible to exploit this overexpression for targeted delivery to cancer cells, thereby increasing efficacy and reducing off-target side effects.[4][5][8][10]

Physicochemical Properties: Solubility and Hydrophilicity

The solubility and hydrophilicity of glucose-conjugated PEG linkers are paramount to their function. These properties are influenced by the length of the PEG chain, the nature of the terminal functional group, and the overall molecular structure.

Solubility

PEG itself is soluble in a wide range of solvents, including water and many organic solvents like ethanol, methanol, dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[11][12][13] The conjugation of glucose, a highly water-soluble sugar, further enhances the aqueous solubility of the resulting linker. While specific quantitative solubility data for a broad range of glucose-conjugated PEG linkers is not extensively tabulated in the literature, the general trend is a high solubility in polar protic solvents.

Table 1: Representative Solubility of PEG in Various Solvents

| Solvent | Solubility of PEG | Reference |

| Water | High | [11][12] |

| Ethanol | High | [12][13] |

| Methanol | High | [14] |

| Dichloromethane (DCM) | Soluble | [12] |

| Dimethylformamide (DMF) | Soluble | [12] |

| Toluene | Soluble | [12] |

| Acetone | Soluble | [12] |

| Diethyl Ether | Insoluble | [15] |

| Hexane | Insoluble | [15] |

Note: The solubility can vary depending on the molecular weight of the PEG.

Hydrophilicity

Hydrophilicity, or the affinity for water, is a key characteristic of these linkers. It is often assessed by measuring the water contact angle on a surface modified with the linker or by determining the octanol-water partition coefficient (LogP).

Water Contact Angle: A lower water contact angle indicates a more hydrophilic surface. Surfaces modified with PEG typically exhibit low water contact angles.[16][17][18] The addition of glucose is expected to further decrease the contact angle due to its numerous hydroxyl groups.

Table 2: Representative Water Contact Angles of PEG-Modified Surfaces

| Surface Modification | Water Contact Angle (°) | Reference |

| Unmodified Polystyrene | ~90 | [17] |

| PEG-modified Polystyrene | 66 | [17] |

| Unmodified Polydimethylsiloxane (PDMS) | ~105 | [17] |

| PEG-modified PDMS | ~75 | [17] |

| Plasma-treated Silicon Dioxide | <5 | [18] |

| PEG-silane on Silicon Dioxide | Increased from <5 | [18] |

Octanol-Water Partition Coefficient (LogP): The LogP value is a measure of the lipophilicity of a compound. A negative LogP value indicates hydrophilicity. Glucose has a highly negative LogP value, and while the PEG chain can influence the overall value, glucose-conjugated PEG linkers are expected to be highly hydrophilic.

Table 3: Octanol-Water Partition Coefficients (LogP) of Relevant Molecules

| Molecule | LogP | Reference |

| Glucose | -3.24 | [19] |

| Sucrose | -3.67 | [19] |

| Trehalose | -3.73 | [19] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of glucose-conjugated PEG linkers and their bioconjugates.

Synthesis of a Glucose-PEG-NHS Ester

This protocol describes the synthesis of a heterobifunctional glucose-PEG linker with a terminal N-hydroxysuccinimide (NHS) ester, which is reactive towards primary amines.

Materials:

-

α-amino-ω-hydroxyl PEG (e.g., NH2-PEG-OH, MW 2000)

-

D-(+)-Gluconic acid δ-lactone

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Gluconoylation of NH2-PEG-OH:

-

Dissolve NH2-PEG-OH (1 eq) and D-(+)-Gluconic acid δ-lactone (1.2 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, precipitate the product by adding the reaction mixture to cold diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether.

-

Dry the product, Glucose-PEG-OH, under vacuum.

-

-

Activation of the Terminal Carboxyl Group:

-

Dissolve Glucose-PEG-OH (1 eq) and N-Hydroxysuccinimide (NHS, 1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq) in anhydrous DCM dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU precipitate.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Precipitate the final product, Glucose-PEG-NHS, in cold diethyl ether.

-

Collect the product by filtration and dry under vacuum.

-

Store the product under desiccated conditions at -20°C.[10][20]

-

Conjugation of Glucose-PEG-NHS to a Protein

This protocol outlines the general procedure for conjugating the synthesized Glucose-PEG-NHS ester to a protein, such as lysozyme, via its primary amine groups.

Materials:

-

Glucose-PEG-NHS ester

-

Protein (e.g., Lysozyme)

-

Phosphate-buffered saline (PBS), pH 7.4 (amine-free)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF

-

Dialysis tubing or centrifugal filtration units for purification

Procedure:

-

Preparation of Reagents:

-

Conjugation Reaction:

-

Add a 10- to 50-fold molar excess of the Glucose-PEG-NHS stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching the Reaction:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to react with any unreacted Glucose-PEG-NHS ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the Conjugate:

Characterization of Glucose-Conjugated PEG Linkers